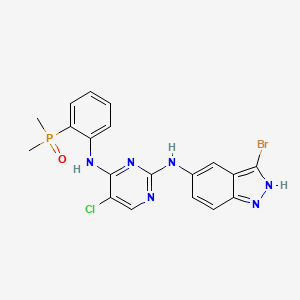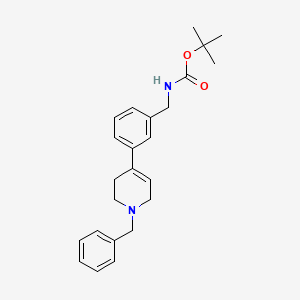
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)benzylcarbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a benzyl-substituted dihydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Benzylation: The dihydropyridine intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenyl Ring: The benzylated dihydropyridine is coupled with a phenyl ring bearing a suitable leaving group (e.g., bromide) through a palladium-catalyzed cross-coupling reaction.
Introduction of the Tert-butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making it a compound of interest in pharmacological research.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Benzyl-substituted dihydropyridines: Compounds with similar core structures but different substituents.
Phenyl carbamates: Compounds with similar functional groups but different aromatic systems.
Uniqueness
Tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate is unique due to its combination of a tert-butyl carbamate group with a benzyl-substituted dihydropyridine moiety, which imparts specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
tert-butyl N-[[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)28-23(27)25-17-20-10-7-11-22(16-20)21-12-14-26(15-13-21)18-19-8-5-4-6-9-19/h4-12,16H,13-15,17-18H2,1-3H3,(H,25,27) |
InChIキー |
NDIAZHHZQDSVBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




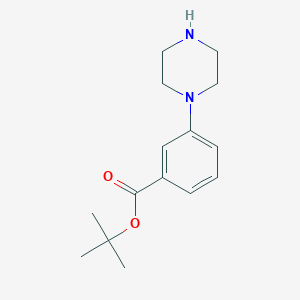
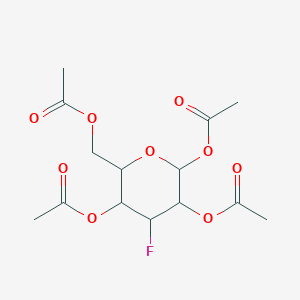


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
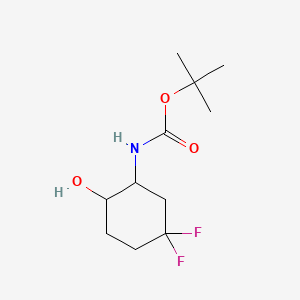
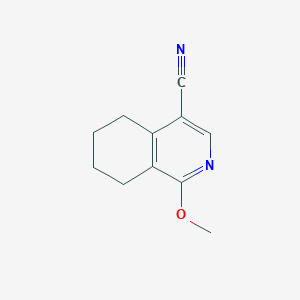
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
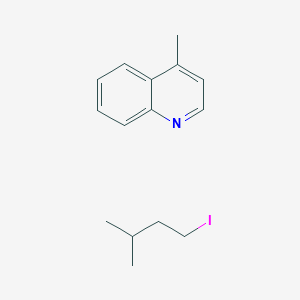
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
